molecular formula C5H11ClN2O2 B11913971 Methyl 3-aminoazetidine-3-carboxylate hydrochloride CAS No. 1359656-99-7

Methyl 3-aminoazetidine-3-carboxylate hydrochloride

Cat. No.: B11913971
CAS No.: 1359656-99-7
M. Wt: 166.60 g/mol
InChI Key: BPHXTNUWBLFKHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoazetidine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 3-aminoazetidine-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-aminoazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-aminoazetidine-3-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 3-aminoazetidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention due to its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing heterocycle known as an azetidine ring. The compound has the molecular formula C6H10ClN2O2 and a molecular weight of approximately 166.61 g/mol. Its structure includes an amino group and a carboxylate ester, which contribute to its reactivity and biological potential.

Research indicates that this compound primarily acts as an inhibitor of human glycogen phosphorylase , an enzyme critical for glycogen metabolism. This inhibition is particularly relevant for managing conditions such as hyperglycemia and diabetes. The compound's ability to interact with specific enzymes suggests it may modulate various biological processes, although the exact pathways are still under investigation.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : It has been shown to inhibit glycogen phosphorylase, which may help in controlling blood sugar levels.
  • Potential Antitumor Activity : Preliminary studies suggest that derivatives of azetidine compounds may exhibit antitumor properties by affecting cell proliferation mechanisms .
  • Cell Membrane Permeability : Research indicates that modifications to the carboxylate group can enhance cellular uptake, thereby increasing the compound's effectiveness against cancer cells.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:

Compound NameMolecular FormulaKey Features
Methyl azetidine-3-carboxylate hydrochlorideC6H10ClN2O2Similar azetidine structure; used in metabolic studies
Methyl 1-Boc-azetidine-3-carboxylateC7H12ClN2O2Contains a Boc protecting group; stability in reactions
Tert-butyl 3-aminoazetidine-1-carboxylateC8H16N2O2Offers different solubility properties; used for similar applications

This compound stands out due to its unique combination of functional groups, which enhances its reactivity compared to other similar compounds.

Case Studies and Research Findings

  • Glycogen Phosphorylase Inhibition :
    • A study demonstrated that this compound effectively inhibits glycogen phosphorylase with an IC50 value indicative of its potency against this target enzyme. This suggests potential therapeutic applications in diabetes management.
  • Antitumor Activity :
    • In vitro assays on breast cancer cell lines (MDA-MB-231 and MDA-MB-468) revealed that certain analogues exhibited significant cytotoxicity at micromolar concentrations, indicating that modifications to the azetidine structure could enhance antitumor activity .

Properties

CAS No.

1359656-99-7

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

methyl 3-aminoazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3,6H2,1H3;1H

InChI Key

BPHXTNUWBLFKHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CNC1)N.Cl

Origin of Product

United States

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